molecular formula C12H10F2N2O2 B11494130 7,8-Difluoro-1,2,3,4-tetrahydrophenazine 5,10-dioxide

7,8-Difluoro-1,2,3,4-tetrahydrophenazine 5,10-dioxide

Cat. No.: B11494130
M. Wt: 252.22 g/mol
InChI Key: DJTQMRXQQPLVCR-UHFFFAOYSA-N
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Description

7,8-Difluoro-1,2,3,4-tetrahydrophenazine 5,10-dioxide is a synthetic organic compound belonging to the phenazine family Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Difluoro-1,2,3,4-tetrahydrophenazine 5,10-dioxide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,2-diaminobenzene and fluorinated reagents.

    Cyclization: The fluorinated intermediate undergoes cyclization to form the phenazine core structure.

    Oxidation: The final step involves the oxidation of the tetrahydrophenazine to form the 5,10-dioxide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7,8-Difluoro-1,2,3,4-tetrahydrophenazine 5,10-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the dioxide to the corresponding dihydro or tetrahydro derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Scientific Research Applications

7,8-Difluoro-1,2,3,4-tetrahydrophenazine 5,10-dioxide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

    Medicine: Potential therapeutic agent for treating infections and cancer, owing to its enhanced stability and activity.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 7,8-Difluoro-1,2,3,4-tetrahydrophenazine 5,10-dioxide involves its interaction with cellular components:

    Molecular Targets: The compound targets DNA and enzymes involved in cellular metabolism.

    Pathways Involved: It interferes with DNA replication and repair processes, leading to cell death in microbial and cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 7,8-Dimethyl-1,2,3,4-tetrahydrophenazine 5,10-dioxide
  • 7,8-Dichloro-1,2,3,4-tetrahydrophenazine 5,10-dioxide
  • 7,8-Dibromo-1,2,3,4-tetrahydrophenazine 5,10-dioxide

Comparison

Compared to its analogs, 7,8-Difluoro-1,2,3,4-tetrahydrophenazine 5,10-dioxide exhibits:

  • Higher Stability : The presence of fluorine atoms enhances the compound’s chemical stability.
  • Increased Biological Activity : Fluorination often leads to improved interaction with biological targets, making it more effective in its applications.
  • Unique Reactivity : The fluorine atoms influence the compound’s reactivity, allowing for unique chemical transformations not possible with other halogenated derivatives.

Properties

Molecular Formula

C12H10F2N2O2

Molecular Weight

252.22 g/mol

IUPAC Name

7,8-difluoro-10-oxido-1,2,3,4-tetrahydrophenazin-5-ium 5-oxide

InChI

InChI=1S/C12H10F2N2O2/c13-7-5-11-12(6-8(7)14)16(18)10-4-2-1-3-9(10)15(11)17/h5-6H,1-4H2

InChI Key

DJTQMRXQQPLVCR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N(C3=CC(=C(C=C3[N+]2=O)F)F)[O-]

Origin of Product

United States

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